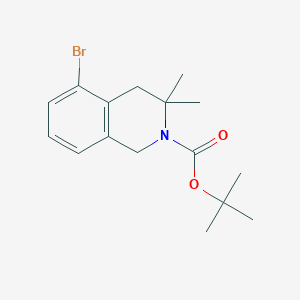
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced isoquinoline derivatives with different functional groups.
Hydrolysis Product: The corresponding carboxylic acid derivative.
科学的研究の応用
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Chemical Biology: The compound can be used to study the structure-activity relationships of isoquinoline derivatives.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the isoquinoline ring can play crucial roles in binding to the target and modulating its activity. The tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
類似化合物との比較
Similar Compounds
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate: Similar compounds include other isoquinoline derivatives with different substituents, such as tert-butyl 5-chloro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate and tert-butyl 5-fluoro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate.
Uniqueness
Bromine Substitution: The presence of the bromine atom makes this compound unique compared to its chloro or fluoro analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity.
Tert-butyl Ester Group: The tert-butyl ester group provides steric hindrance and can affect the compound’s reactivity and stability.
特性
分子式 |
C16H22BrNO2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC名 |
tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |
InChIキー |
GSNXWSGDKIEACN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)
![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
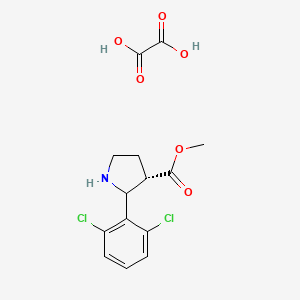
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)

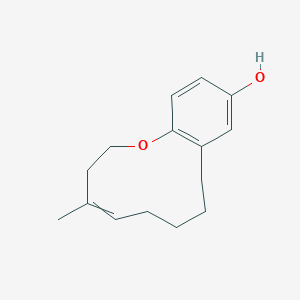
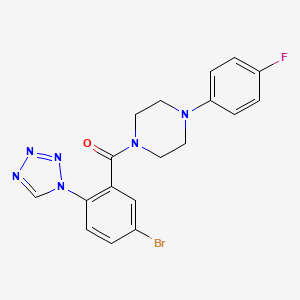
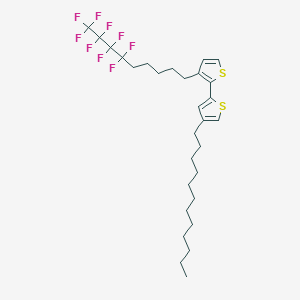
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

